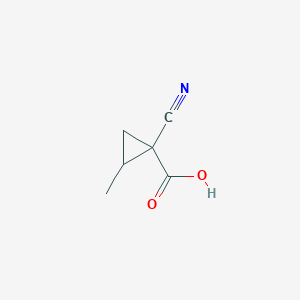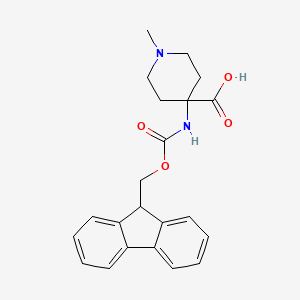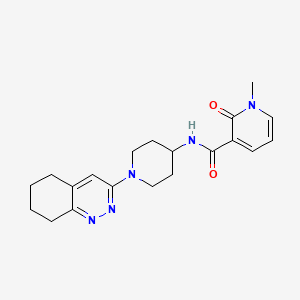![molecular formula C13H17NO3 B2751763 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid CAS No. 1447939-79-8](/img/structure/B2751763.png)
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first developed by Pfizer in 1998 and was approved by the FDA for use in the United States in 1999. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) and is often used as an alternative to traditional NSAIDs due to its lower risk of gastrointestinal side effects.
Mécanisme D'action
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid works by selectively inhibiting COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to have anti-cancer properties. 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has also been shown to have effects on the cardiovascular system, including reducing the risk of heart attack and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid in lab experiments is its selectivity for COX-2, which allows for the study of the specific effects of COX-2 inhibition. However, 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid also has limitations, including its potential to interact with other drugs and its potential to cause gastrointestinal side effects.
Orientations Futures
There are several future directions for research on 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. One area of research is focused on developing new and more effective COX-2 inhibitors that have fewer side effects. Another area of research is focused on understanding the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. Additionally, research is needed to better understand the potential cardiovascular effects of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid involves several steps, including the reaction of 3-bromoanisole with 2-methylbutyryl chloride to form 4-(3-bromoanisyl)-2-methylbutyryl chloride. This intermediate is then reacted with 3-aminoacetophenone to form 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has been extensively studied for its potential use in the treatment of various diseases and conditions. One area of research has focused on its anti-inflammatory properties and its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has also been studied for its potential use in the prevention and treatment of various types of cancer, including colon, breast, and lung cancer.
Propriétés
IUPAC Name |
4-(3-acetamidophenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(13(16)17)6-7-11-4-3-5-12(8-11)14-10(2)15/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKFBANLPZHTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751680.png)





![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)

![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)
![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)
![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)


